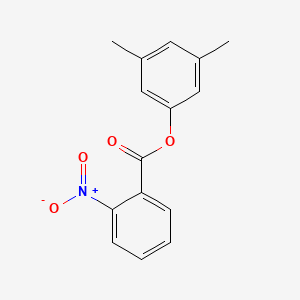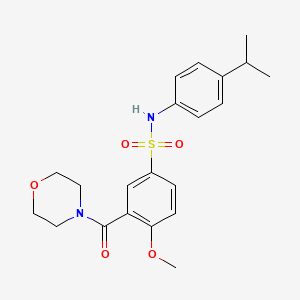
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MPB-91, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of various protein kinases, which are involved in many cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. However, one limitation is its relatively low yield in the synthesis process, which may make it difficult to produce in large quantities for use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final step involves the reaction of the resulting amine with morpholine-4-carbonyl chloride. The yield of this synthesis method is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. Inflammation is a key factor in many diseases, and N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects in various models.
Propiedades
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)16-4-6-17(7-5-16)22-29(25,26)18-8-9-20(27-3)19(14-18)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCRKGJOAVEYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

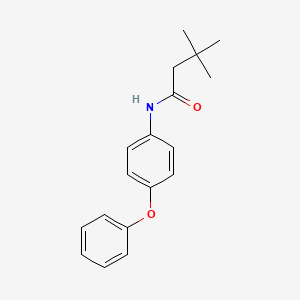

![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
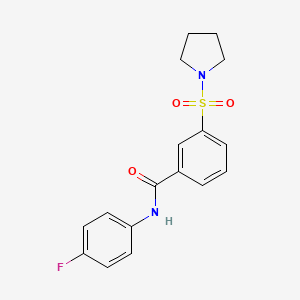
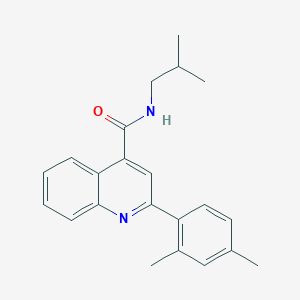
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)

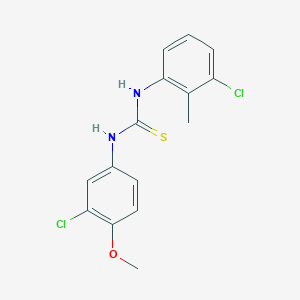
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
